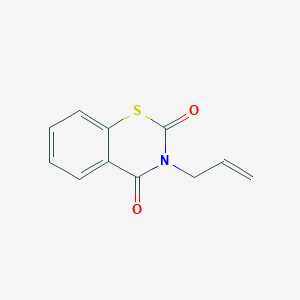

3-allyl-2H-1,3-benzothiazine-2,4(3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-allyl-2H-1,3-benzothiazine-2,4(3H)-dione is a chemical compound belonging to the class of benzothiazines, which are heterocyclic compounds containing a benzene ring fused to a thiazine ring. These compounds have been of interest due to their potential pharmacological properties and their use in organic synthesis.

Synthesis Analysis

The synthesis of benzothiazine derivatives has been explored through various methods. For instance, a novel method for constructing 3,3-disubstituted and 3,3-spiro-2H,4H-benzo[e][1,2]thiazine-1,1-diones has been described, involving o-methyl lithiation followed by cyclization under acidic or neutral conditions . Another approach for the synthesis of 2-acyl-3,4-dihydro-1,4-benzothiazines involves 1,2-addition with allylic magnesium halides . Additionally, a metal- and base-free domino protocol has been developed for the synthesis of 1,3-benzothiazines using mild acid catalyzed reaction conditions . A straightforward synthesis involving intramolecular S-conjugate addition has also been reported .

Molecular Structure Analysis

The molecular structure of benzothiazine derivatives can be complex, with various substituents influencing their chemical properties. For example, the reaction of 3-substituted 2-methylenebenzothiazolines with specific diones can lead to the formation of cyclopenta[b][1,4]benzothiazine derivatives . The structure of these compounds is typically characterized using techniques such as FT-IR, H-NMR, 13C-NMR, and elemental analysis .

Chemical Reactions Analysis

Benzothiazines can undergo a variety of chemical reactions. For instance, the reaction of 3-benzoylpyrrolo[2,1-c][1,4]benzothiazine-1,2,4-trione with 2,3-dimethylquinoxaline yields a specific 3-benzoyl-2-hydroxy derivative . The synthesis of 2-imino-4H-3,1-benzothiazine involves the reaction of o-aminobenzyl alcohol with thiourea . Moreover, the condensation of o-aminobenzenethiol with various diones in dimethyl sulphoxide has been used to synthesize 4H-1,4-benzothiazines .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazines are influenced by their molecular structure. The presence of different substituents can affect their reactivity, solubility, and potential biological activity. For example, the synthesis of 4-unsubstituted 1,2-benzothiazines from sulfoximines and allyl methyl carbonate involves Rh(III)-catalyzed domino allylation/oxidative cyclization, indicating the importance of catalysis in modifying the properties of these compounds .

Wissenschaftliche Forschungsanwendungen

Synthesis and Polymer Applications

- High-Performance Thermosets: Novel benzoxazine monomers containing allyl groups, related to the compound of interest, have been synthesized and characterized. These monomers undergo thermal curing to form thermosets with excellent thermomechanical properties, indicating potential applications in high-performance materials due to their higher thermal stability and storage moduli at elevated temperatures (Agag & Takeichi, 2003).

Organic Synthesis and Chemical Transformations

- Rhodium-Catalyzed Cross-Coupling: The synthesis of 1,2-benzothiazines from sulfoximines and allyl methyl carbonate via Rh(III)-catalyzed domino allylation/oxidative cyclization showcases the chemical versatility of benzothiazine derivatives. This method tolerates a wide range of functional groups, expanding the toolkit for synthesizing benzothiazine-based compounds with potential biological or material applications (Wen, Tiwari, & Bolm, 2017).

Antimicrobial Applications

- Novel Polymeric Biocides: Research has also focused on synthesizing novel cyclic-amine monomers, including derivatives of 3-allyl-2H-1,3-benzothiazine-2,4(3H)-dione, for incorporation into copolymers with antimicrobial properties. These studies suggest that such derivatives could be foundational in creating materials with durable and regenerable antibacterial activities (Sun & Sun, 2001).

Catalysis and Material Chemistry

- Metal- and Base-Free Domino Synthesis: Efficient protocols have been described for synthesizing a range of compounds, including 1,3-benzothiazines, using mild acid-catalyzed conditions. This method provides access to bioactive scaffolds and demonstrates the compound's role in facilitating novel synthetic pathways, highlighting its potential in catalysis and the synthesis of new materials (Putta et al., 2019).

Analytical Chemistry Applications

- Voltammetric Study of Complexation: An electrochemical study on the complexation of a derivative of 3-allyl-2H-1,3-benzothiazine-2,4(3H)-dione with nickel(II) provides insights into its electrochemical behavior. Such studies are essential for understanding the compound's interaction with metals, offering applications in analytical chemistry and sensor development (Yari & Bagheri, 2009).

Eigenschaften

IUPAC Name |

3-prop-2-enyl-1,3-benzothiazine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c1-2-7-12-10(13)8-5-3-4-6-9(8)15-11(12)14/h2-6H,1,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBXQYUSFKVEEDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C2=CC=CC=C2SC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-allyl-2H-1,3-benzothiazine-2,4(3H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-5-phenylthiophene-3-carboxamide](/img/structure/B2516999.png)

![4-chloro-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2517004.png)

![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(4-fluorophenyl)-2-oxoethyl]propanamide](/img/structure/B2517005.png)

![N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2517007.png)

![ethyl 2-(4-(1H-tetrazol-1-yl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2517012.png)

![1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone](/img/structure/B2517015.png)